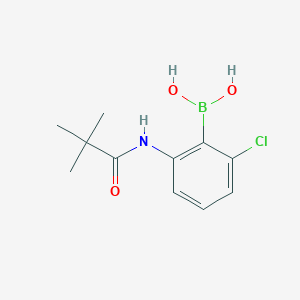

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

描述

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The mode of action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an organic halide . In the transmetalation step, the organoboron compound, in this case, this compound, transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The reaction allows the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds . The downstream effects of this reaction include the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . On a molecular level, the compound’s action results in the transfer of its organic group to a palladium catalyst .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides) . The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.

生物活性

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₁₃H₁₈BClN₂O₂

- Molecular Weight : 270.66 g/mol

- CAS Number : 1451390-83-2

Boronic acids, including this compound, are known to interact with diols and amino acids, which can influence various biological processes. The compound's mechanism primarily involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue.

- Regulation of Protein Interactions : The compound may modulate interactions between proteins and their substrates or inhibitors through boron coordination chemistry.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its effects on cancer cell lines and enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metastasis:

- Urokinase-type Plasminogen Activator (uPA) : It has been shown to inhibit uPA, which is crucial for tumor invasion and metastasis. This inhibition can potentially reduce the aggressiveness of tumors.

Case Studies

- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure.

- Prostate Cancer Research : In another study involving PC3 cells, the compound was found to downregulate the expression of matrix metalloproteinases (MMPs), which are essential for tumor invasion.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile:

- Toxicity Studies : Preliminary toxicity assessments indicate that the compound may cause respiratory irritation upon inhalation but lacks significant mutagenic or carcinogenic effects based on current data.

| Toxicity Parameter | Result |

|---|---|

| Respiratory Irritation | Yes |

| Mutagenicity | No |

| Carcinogenicity | Not listed |

科学研究应用

Medicinal Chemistry

Neuroprotective Agents

This compound has shown potential as a neuroprotective agent by acting as an antagonist to AMPA receptors. Research indicates that compounds with such activity can suppress neurotoxicity associated with excitatory neurotransmitters, making them candidates for treating various neurological disorders including multiple sclerosis and other demyelinating diseases . The ability to inhibit AMPA receptor activity is particularly valuable in developing therapies for conditions like epilepsy and neurodegenerative diseases .

Pharmaceutical Development

In pharmaceutical contexts, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a building block for synthesizing more complex molecules. Its boronic acid functionality allows for coupling reactions, which are crucial in drug discovery and development. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that may exhibit biological activity .

Organic Synthesis

Cross-Coupling Reactions

The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between arylboronic acids and various electrophiles. This reaction is significant in organic synthesis for constructing complex molecular architectures found in pharmaceuticals and agrochemicals . Its application extends to synthesizing benzophenone derivatives, which have diverse applications in materials science and organic electronics.

Catalyst Development

Recent studies have highlighted the effectiveness of palladium complexes in catalyzing reactions involving this boronic acid derivative. The development of N-heterocyclic carbene (NHC) palladium complexes has shown enhanced catalytic activity in facilitating acylative Suzuki-Miyaura coupling reactions . This advancement underscores the compound's role in improving synthetic methodologies within organic chemistry.

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Boronic acids are known to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to environmental stimuli such as pH or temperature changes .

Nanotechnology Applications

The compound's unique chemical structure also positions it well for applications in nanotechnology. Its ability to form stable complexes with metals can be exploited in creating nanostructured materials for sensors or catalysts . These applications are vital in advancing technologies such as drug delivery systems where controlled release is essential.

Case Studies

属性

IUPAC Name |

[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIKRUJDDBTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。